2-(2-((4-Amino-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol
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Overview
Description
2-(2-((4-Amino-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol is a complex organic compound with a unique structure that includes both amino and nitro functional groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-Amino-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group into the pyrimidine ring.
Amination: Introduction of the amino group.
Etherification: Formation of the ethoxyethanol moiety.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, reducing agents for amination, and appropriate solvents and catalysts for etherification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-((4-Amino-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ethoxyethanol moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Various nucleophiles can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the nitro group can yield diamino derivatives.
Scientific Research Applications
2-(2-((4-Amino-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-((4-Amino-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of both amino and nitro groups allows for diverse interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-nitropyridine: Similar structure but lacks the ethoxyethanol moiety.
4-Amino-5-nitropyrimidine: Similar structure but lacks the ethoxyethanol moiety.
2-(2-Aminoethoxy)ethanol: Similar structure but lacks the nitro group.
Uniqueness
2-(2-((4-Amino-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol is unique due to the combination of its functional groups and the presence of the ethoxyethanol moiety. This combination allows for specific interactions and reactivity that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
2-[2-[(4-amino-5-nitropyrimidin-2-yl)amino]ethoxy]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O4/c9-7-6(13(15)16)5-11-8(12-7)10-1-3-17-4-2-14/h5,14H,1-4H2,(H3,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOVSDVULBMFEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)NCCOCCO)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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